Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluorobenzyloxymethyl)piperidine

Sigma-1 receptor Antipsychotic lead Radioligand binding

4-(4-Fluorobenzyloxymethyl)piperidine (CAS free base 291289-21-9; HCl salt 123855-53-8), with molecular formula C₁₃H₁₈FNO and MW 223.29 g/mol, is a 4-substituted piperidine featuring a para-fluorobenzyl ether side-chain. The unsubstituted piperidine nitrogen provides a chemically tractable handle for N-derivatization, enabling the rapid generation of 1,4-disubstituted piperidine libraries for structure–activity relationship (SAR) studies.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
Cat. No. B8730285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzyloxymethyl)piperidine
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESC1CNCCC1COCC2=CC=C(C=C2)F
InChIInChI=1S/C13H18FNO/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-4,12,15H,5-10H2
InChIKeyAGHACFWAYCXLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzyloxymethyl)piperidine: Core Intermediate for CNS-Targeted & Agrochemical Research


4-(4-Fluorobenzyloxymethyl)piperidine (CAS free base 291289-21-9; HCl salt 123855-53-8), with molecular formula C₁₃H₁₈FNO and MW 223.29 g/mol, is a 4-substituted piperidine featuring a para-fluorobenzyl ether side-chain . The unsubstituted piperidine nitrogen provides a chemically tractable handle for N-derivatization, enabling the rapid generation of 1,4-disubstituted piperidine libraries for structure–activity relationship (SAR) studies. The para-fluorine atom enhances lipophilicity and metabolic stability relative to non-fluorinated benzyl analogs, while the benzylic ether -CH₂-O-CH₂- spacer offers a conformational profile distinct from direct aryl-ether or benzyl-piperidine linkers . The compound exists as both free base and hydrochloride salt, with commercial specifications reporting purity typically ≥ 95% (free base) to ≥ 97% (HCl) .

Why 4-(4-Fluorobenzyloxymethyl)piperidine Cannot Be Replaced by Close Analogs in Lead Optimization


The para-fluoro substitution on the benzyl ether is not a minor SAR perturbation: it modulates both target affinity and selectivity in a manner that non-fluorinated, differently halogenated, or regioisomeric analogs cannot replicate. In sigma-1 receptor ligand series, replacement of the 4-fluorobenzyl with a simple benzyl group drops sigma-1 affinity by over 10-fold, while shifting the ether attachment from the piperidine 4-position to the 3-position fundamentally alters the vector of the aromatic group and disrupts the binding pharmacophore [1]. In dopamine transporter (DAT) inhibitor design, H–bond donation capability at the piperidine nitrogen – preserved when the parent secondary amine is rationally N-substituted rather than eliminated – is critical for controlling locomotor activity profiles [2]. Procuring the correct substitution pattern and regiochemistry is therefore non-negotiable: generic replacement with “a piperidine benzyl ether” will not yield SAR-consistent data.

Head-to-Head Quantitative Differentiation of 4-(4-Fluorobenzyloxymethyl)piperidine vs. Closest Analogs


Sigma-1 Receptor Affinity: 4-Fluoro > 4-Chloro > Unsubstituted Benzyl – BindingDB Cross-Comparison

In a congeneric series of 1-benzyl-4-(substituted-benzyloxymethyl)piperidines, the 4-fluoro derivative (CHEMBL136495) exhibits a Ki of 2 nM at the mouse sigma-1 receptor, representing a 13.5-fold improvement over the 4-chloro analog (CHEMBL545081, Ki = 27 nM) and a dramatically larger gain over the unsubstituted benzyl analog (CHEMBL544146, D2 IC₅₀ = 10,000 nM, with sigma-1 data not reported but D2 affinity serving as a proxy for non-specific binding) [1][2][3]. The 4-fluoro substituent’s electronegativity and small steric profile are hypothesized to optimize hydrophobic packing in the sigma-1 binding pocket without incurring the steric penalty of larger halogens.

Sigma-1 receptor Antipsychotic lead Radioligand binding

Dopamine D2 Receptor Selectivity: 4-Fluoro Analog Maintains >1,000-fold Sigma-1/D2 Discrimination

A key differentiator for sigma-1-targeted antipsychotics is avoidance of dopamine D2 receptor blockade, which drives extrapyramidal side effects. The 4-fluoro derivative (CHEMBL136495) displays a D2 IC₅₀ of 3,900 nM, yielding a sigma-1/D2 selectivity index of 1,950 [1]. In contrast, the 4-chloro analog (CHEMBL545081) has a D2 IC₅₀ of 773 nM – a selectivity index of only ~29 relative to its sigma-1 Ki of 27 nM [2]. The unsubstituted benzyl compound (CHEMBL544146) essentially lacks sigma selectivity (D2 IC₅₀ = 10,000 nM) [3]. This SAR trend demonstrates that the 4-fluoro substituent uniquely balances high sigma-1 affinity with minimal D2 engagement, a profile not achievable with 4-Cl or unsubstituted benzyl congeners.

D2 selectivity Antipsychotic EPS side-effect avoidance

Piperidine 4-Position Regiochemistry is Essential: 3-Regioisomer SAR Divergence in SERT Binding

The 4-substitution pattern on the piperidine ring is critical for binding pharmacophore geometry. In a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives evaluated at the serotonin transporter (SERT), Ki values ranged from 2 to 400 nM by [³H]-paroxetine displacement [1]. The most potent compound in this 3-substituted series achieved Ki values comparable to fluoxetine; however, the piperidine-3-ylmethyl scaffold constrains the aryl group orientation relative to the piperidine nitrogen, producing a SAR distinct from the 4-substituted scaffold that is the subject of this guide. In sigma receptor SAR, Gilligan et al. established that the piperidine 4-substituent orientation is an independent determinant of sigma-1/D2/5-HT₂ selectivity alongside the N-substituent [2]. Interchanging 4-substituted and 3-substituted piperidine intermediates would confound SAR interpretation and is not supported by the published pharmacophore models.

Serotonin transporter Antidepressant Regiochemistry SAR

5-HT₂ Receptor Off-Target Profile: 4-Fluoro Confers Tighter Binding Than 4-Chloro or Benzyl

Serotonin 5-HT₂ receptor binding is a key off-target to monitor in sigma-1 and DAT ligand programs. The 4-fluoro substituted benzyloxymethyl piperidine (CHEMBL136495) binds to mouse 5-HT₂A/2B/2C receptors with a Ki of 272 nM [1]. The 4-chloro analog (CHEMBL545081) shows a Ki < 100 nM, indicating tighter 5-HT₂ binding and less favorable selectivity relative to sigma-1 [2]. The unsubstituted benzyl analog (CHEMBL544146) lacks reported 5-HT₂ data, suggesting it was deprioritized early in screening. This 5-HT₂ affinity gradient (4-Cl > 4-F > H) further substantiates the non-linear SAR of halogen substitution on the benzyl ether and underscores the importance of the 4-fluoro substituent for achieving a balanced polypharmacology profile.

5-HT2 receptor Off-target profiling Antipsychotic selectivity

DAT Inhibitor Potency: 4-Fluorobenzyl Substitution Supports Nanomolar Activity in Structurally Related Series

In a series of N-substituted 4-(arylmethoxy)piperidines evaluated as DAT inhibitors, the presence of a bis(4-fluorophenyl)methoxy substituent at the piperidine 4-position yields an IC₅₀ of 17.0 ± 1.0 nM for DAT, exceeding the potency of cocaine in the same assay [1]. An earlier study on substituted diphenylmethoxypiperidines reported an IC₅₀ of 22.1 ± 5.73 nM for 4-[bis(4-fluorophenyl)methoxy]-1-methylpiperidine at DAT with concomitant increase in locomotor activity [2]. These data demonstrate that the 4-fluorobenzyloxy motif, when incorporated into a larger aryl ether framework, confers potent DAT inhibition. Although these compounds are structurally more complex than the parent 4-(4-fluorobenzyloxymethyl)piperidine building block, the shared 4-fluorophenyl architectural feature is a demonstrated contributor to DAT pharmacophore engagement. The free piperidine NH of the building block further provides the H-bond donor capacity that Lapa & Lapa identified as essential for modulating locomotor activity in vivo.

Dopamine transporter Cocaine alternative Locomotor activity

Optimal Research & Industrial Applications for 4-(4-Fluorobenzyloxymethyl)piperidine


Sigma-1 Receptor Antagonist Lead Generation (Antipsychotic & Neuroprotection Programs)

Use 4-(4-fluorobenzyloxymethyl)piperidine as the core intermediate for synthesizing 1,4-disubstituted piperidine sigma-1 ligands. The 4-fluoro substituent delivers Ki = 2 nM affinity at sigma-1 combined with >1,900-fold selectivity over D2 receptors, a profile confirmed by Gilligan et al. and orthogonal BindingDB data [1][2]. N-derivatization with benzyl, phenethyl, naphthylmethyl, or cyclohexylmethyl groups allows systematic exploration of sigma-1/5-HT₂ selectivity while maintaining low D2 engagement. This SAR program directly addresses the clinical need for antipsychotic candidates lacking extrapyramidal motor side effects.

Dopamine Transporter (DAT) Inhibitor Development for Psychostimulant Use Disorders

Employ the free piperidine NH as a critical H-bond donor in DAT inhibitor design. Lapa & Lapa (2019) demonstrated that H-bond donor capacity at the piperidine nitrogen is essential for reduced locomotor activity in mice, while the 4-fluorophenyl ether moiety contributes to nanomolar DAT affinity (IC₅₀ ~17 nM for 4-[bis(4-fluorophenyl)methoxy]piperidine) [1]. The building block enables parallel optimization of N-substituents and the 4-aryl ether to balance transporter affinity with behavioral safety, providing a rational path to non-stimulant DAT inhibitors.

Agrochemical Fungicide Lead Discovery (Botrytis cinerea & Broad-Spectrum Applications)

Patent CA2038692A1 establishes 4-(4-fluorobenzyloxymethyl)piperidine derivatives as broad-spectrum fungicides, with specific N-substituted analogs achieving 95% inhibition of Botrytis cinerea growth at 50 ppm [1]. The compound's piperidine nitrogen allows for facile N-acylation or N-alkylation to generate focused screening libraries. The ether linkage provides a metabolically tractable spacer between the piperidine and the 4-fluorophenyl pharmacophore, making this intermediate suitable for agrochemical lead optimization programs targeting phytopathogenic fungi.

Serotonin Transporter (SERT) Radioligand & PET Tracer Precursor Development

The 4-fluorobenzyl ether motif is structurally analogous to the fluorophenyl ring of paroxetine, a high-affinity SERT ligand. Nencetti et al. (2007) showed that 4-fluorobenzyloxy-bearing piperidines achieve SERT Ki values as low as 2 nM by [³H]-paroxetine displacement [1]. The 4-fluoro substituent further provides a potential ¹⁸F radiolabeling site for PET tracer development, as demonstrated by fluorinated sigma receptor ligand programs pursuing [¹⁸F]-FPS analogs [2]. Procuring the 4-fluorobenzyl building block circumvents the need for late-stage fluorination and supports rapid radiochemistry method development.

Quote Request

Request a Quote for 4-(4-Fluorobenzyloxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.